![molecular formula C11H14O2 B14115593 2-(3-Hydroxyphenyl)-3-pentanone](/img/structure/B14115593.png)
2-(3-Hydroxyphenyl)-3-pentanone
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Overview
Description
2-(3-Hydroxyphenyl)-3-pentanone is an organic compound characterized by a hydroxyphenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-3-pentanone typically involves the reaction of 3-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3-hydroxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyphenyl)-3-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(3-hydroxyphenyl)-3-pentanoic acid.
Reduction: Formation of 2-(3-hydroxyphenyl)-3-pentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxyphenyl)-3-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-3-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2-(4-Hydroxyphenyl)-3-pentanone
- 2-(2-Hydroxyphenyl)-3-pentanone
- 3-(3-Hydroxyphenyl)-2-pentanone
Comparison: 2-(3-Hydroxyphenyl)-3-pentanone is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)pentan-3-one |
InChI |
InChI=1S/C11H14O2/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8,12H,3H2,1-2H3 |
InChI Key |
AOBBPRLOQSAUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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